Multicaulin

Descripción

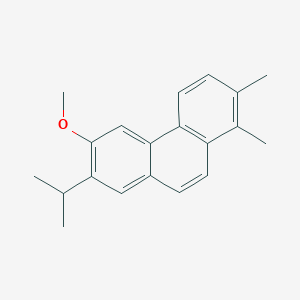

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H22O |

|---|---|

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

6-methoxy-1,2-dimethyl-7-propan-2-ylphenanthrene |

InChI |

InChI=1S/C20H22O/c1-12(2)18-10-15-7-9-16-14(4)13(3)6-8-17(16)19(15)11-20(18)21-5/h6-12H,1-5H3 |

Clave InChI |

QSZDTCGHFRXGFB-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C3=CC(=C(C=C3C=C2)C(C)C)OC)C |

SMILES canónico |

CC1=C(C2=C(C=C1)C3=CC(=C(C=C3C=C2)C(C)C)OC)C |

Sinónimos |

7-isopropyl-6-methoxy-1,2-dimethylphenanthrene multicaulin |

Origen del producto |

United States |

Isolation and Dereplication Methodologies of Multicaulin

Botanical Sources and Phytogeographical Distribution

Multicaulin has been identified in several species belonging to the Salvia genus, with its roots serving as a significant source.

Salvia multicaulis as a Primary Source

Salvia multicaulis Vahl. is recognized as a principal botanical source for this compound. Phytochemical investigations of the roots of Salvia multicaulis collected from various regions, including Turkey and Jordan, have consistently yielded this compound among other diterpenoid and norditerpenoid compounds. researchgate.netacs.orgnih.govacs.orgebi.ac.uk Studies have reported the isolation of this compound as one of several new aromatic norditerpenoids from the roots of this species. acs.orgacs.orgebi.ac.uk

Identification in Related Salvia Species (e.g., Salvia blepharochlaena)

Beyond Salvia multicaulis, this compound has also been identified in the roots of related Salvia species, notably Salvia blepharochlaena. nih.govistanbul.edu.trigi-global.comresearchgate.nettubitak.gov.tr Research on Salvia blepharochlaena has also led to the isolation of this compound, often alongside other known diterpenoids, underscoring its presence across taxonomically similar plants within the genus. researchgate.nettubitak.gov.tr

Extraction and Fractionation Techniques from Plant Biomass

The initial step in isolating this compound involves the extraction of secondary metabolites from the plant material, typically the roots. For Salvia multicaulis, extraction procedures have commonly employed polar solvents such as aqueous methanol (B129727) and butanol. researchgate.netnih.gov These solvent systems are effective in solubilizing a broad spectrum of compounds, including diterpenoids.

Following the initial extraction, the crude plant extracts undergo fractionation to enrich specific classes of compounds. While specific details for this compound's initial fractionation from S. multicaulis roots are not extensively detailed in all cited studies, general approaches for diterpenoid isolation from Salvia species involve partitioning extracts into different solvent polarities or employing column chromatography with stationary phases like silica (B1680970) gel. frontiersin.org These steps aim to separate the complex mixture of phytochemicals into more manageable fractions, concentrating the target compounds.

Advanced Chromatographic Purification Strategies

The purification of this compound from the fractionated plant extracts relies on advanced chromatographic techniques, which separate compounds based on their differing physical and chemical properties.

Flash Column Chromatography Applications

Flash column chromatography is a widely used technique in natural product isolation for its efficiency in separating compounds with moderate polarity differences. While not always explicitly detailed for this compound itself, studies investigating the isolation of diterpenoids from Salvia species often employ flash chromatography using silica gel as the stationary phase, with elution systems typically involving gradients of organic solvents like hexane, ethyl acetate, and dichloromethane. researchgate.netnih.gov This method allows for the rapid separation of complex mixtures into purer fractions, paving the way for further purification.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) represents a more refined purification strategy, capable of achieving high resolution and separating compounds with very similar properties. While direct mentions of HPLC being the primary isolation method for this compound from Salvia species are less common in the initial search results, it is a standard technique for final purification steps in natural product chemistry. frontiersin.org HPLC, particularly reversed-phase HPLC, is often employed to obtain highly pure samples of isolated compounds for structural analysis and biological testing, ensuring the removal of trace impurities.

The structural elucidation of this compound and its related compounds from these purified fractions is predominantly achieved through comprehensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS), often complemented by Infrared (IR) and Ultraviolet (UV) spectroscopy. acs.orgacs.orgresearchgate.net

Gas Chromatography (GC) Considerations for Volatile Analogues

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. When dealing with volatile analogues of this compound, specific considerations are crucial for effective analysis. GC separates components based on their partitioning between a stationary phase (in a column) and a mobile phase (a carrier gas) researchgate.netdrawellanalytical.com.

For the analysis of volatile compounds, the choice of GC column, carrier gas, and detector are paramount. Capillary columns, with their high efficiency and resolving power, are commonly employed sigmaaldrich.com. The carrier gas, typically helium, nitrogen, or hydrogen, facilitates the movement of analytes through the column, with its flow velocity significantly impacting separation efficiency, retention times, and peak shape drawellanalytical.comglsciencesinc.com. The detector choice depends on the analytes and required sensitivity; common detectors include Flame Ionization Detectors (FID) and Mass Spectrometers (MS) researchgate.netthermofisher.com. GC coupled with Mass Spectrometry (GC-MS) is particularly valuable as it provides both separation and structural information through mass spectra, allowing for compound identification by comparison with spectral libraries thermofisher.comresearchgate.net.

When analyzing volatile organic compounds (VOCs), techniques such as purge-and-trap or headspace sampling are often used to efficiently transfer analytes from a sample matrix to the GC system thermofisher.com. Parameters like injector temperature, oven temperature programming, and column type are optimized to ensure proper volatilization and separation of the target compounds sigmaaldrich.comglsciencesinc.comkit.edu. For volatile analogues, ensuring the compounds remain stable at the elevated temperatures used in GC is a key consideration, as thermal degradation can lead to inaccurate results researchgate.net.

Dereplication Approaches in Natural Product Discovery

Dereplication is a critical process in natural product discovery, aimed at rapidly identifying known compounds within a sample to focus research efforts on novel molecules researchgate.netresearchgate.net. This prevents redundant work and accelerates the discovery pipeline. A variety of analytical techniques and strategies are employed for dereplication, often in combination.

Key techniques for dereplication include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), including LC-MS and GC-MS, is fundamental for determining molecular weight and elemental composition criver.compharmaknowledgeforum.comchromatographyonline.com. Comparing acquired mass spectra and fragmentation patterns with databases (e.g., GNPS, MassBank) is a common dereplication strategy nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about molecular structure, including connectivity and stereochemistry. Its application, often coupled with MS (LC-NMR-MS), allows for more definitive identification and comparison with known compound spectral data criver.compharmaknowledgeforum.comnih.govnumberanalytics.comresearchgate.net.

Liquid Chromatography (LC) coupled techniques: LC-MS, LC-MS/MS, and LC-NMR are powerful hyphenated techniques that combine separation capabilities with spectroscopic identification, significantly enhancing dereplication efficiency researchgate.netchromatographyonline.comnih.gov. Techniques like molecular networking, which maps relationships between compounds based on fragmentation data, are also valuable for identifying known scaffolds and potential novel analogues nih.gov.

Bioinformatic Tools: Genome mining and the analysis of biosynthetic gene clusters (BGCs) can predict secondary metabolites, aiding in the dereplication of known compounds and the prioritization of novel ones nih.gov.

The process of dereplication involves comparing the analytical data obtained for this compound (or its analogues) against existing databases of known natural products. This comparison can be based on retention times, mass spectra, and NMR data researchgate.netresearchgate.netnih.gov. If the data matches a known compound in a database, it is considered "dereplicated," allowing researchers to move on to other features or investigate potential novel analogues. If no match is found, it suggests a potentially new chemical entity, warranting further detailed structural elucidation pharmaknowledgeforum.comresearchgate.net.

Structural Elucidation and Characterization of Multicaulin and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone of modern organic chemistry for structure determination, offering detailed insights into the local electronic environment of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ, in ppm), their relative abundance (integration), and their connectivity to neighboring protons (splitting patterns due to spin-spin coupling, J, in Hz). For instance, studies on synthetic analogues have provided detailed ¹H NMR data, enabling the assignment of specific proton signals to distinct parts of the molecule.

For the analogue 2-isopropyl-3-methoxyphenanthrene (Compound 10), the ¹H NMR spectrum recorded in CDCl₃ at 400 MHz revealed a complex pattern characteristic of a substituted phenanthrene (B1679779) system nih.gov:

Table 1: ¹H NMR Spectroscopic Data for 2-isopropyl-3-methoxyphenanthrene (Compound 10) in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Description |

| H-5 | 8.60 | bd | 8.1 | Aromatic proton |

| H-1 | 7.98 | s | - | Aromatic proton |

| H-8 | 7.87 | d | 7.7 | Aromatic proton |

| H-4 | 7.69 | s | - | Aromatic proton |

| H-9 | 7.68 | d | 8.8 | Aromatic proton |

| H-6 | 7.62 | bt | - | Aromatic proton (overlapped) |

| H-10 | 7.61 | d | 8.8 | Aromatic proton |

| H-7 | 7.56 | dt | 7.7, 1.1 | Aromatic proton |

| Methoxy (B1213986) (OMe) | 4.08 | s | - | Methoxy group protons |

| Isopropyl (CH) | 3.48 | septet | 6.6 | Methine proton of isopropyl group |

| Isopropyl (CH₃) | 1.35 | d | 6.6 | Methyl protons of isopropyl group (x2) |

Carbon Nuclear Magnetic Resonance (¹³C NMR): ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. It reveals the number of unique carbon environments, their chemical shifts (δ, ppm), and through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For phenanthrene derivatives, ¹³C NMR would typically show signals in the aromatic region (110-150 ppm) for the ring carbons, a signal for the methoxy carbon (around 55-60 ppm), signals for the isopropyl group carbons (methine around 25-35 ppm, methyls around 20-25 ppm), and signals for any other substituents. While detailed ¹³C NMR data for compound 10 is not explicitly provided in tabular format in the reviewed literature, its analysis is fundamental for complete structural assignment nih.govresearchgate.net.

To establish definitive connectivity and spatial relationships, 2D NMR experiments are indispensable:

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. By observing cross-peaks between signals in a COSY spectrum, chemists can trace the ¹H-¹H connectivity network, confirming vicinal and geminal relationships princeton.eduslideshare.netsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates ¹H nuclei with the ¹³C nuclei to which they are directly bonded (one-bond correlation). This is highly effective for assigning specific ¹H signals to their directly attached carbons princeton.eduslideshare.netsdsu.edu.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY detects through-space correlations between protons that are close in proximity (typically within ~5-7 Å). This experiment is vital for determining the relative stereochemistry of molecules by identifying which protons are spatially close to each other princeton.eduslideshare.netresearchgate.net.

The combined interpretation of these 2D NMR experiments, alongside 1D spectra, allows for the unambiguous assignment of all atoms within the molecule, providing a high degree of confidence in the proposed structure arkat-usa.organu.edu.auacs.org.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's mass and elemental composition.

HRESIMS is a soft ionization technique that produces intact molecular ions with high accuracy. This high-resolution mass measurement allows for the determination of the precise elemental formula of a compound by comparing the experimental exact mass to theoretical masses of possible molecular formulas uba.arnih.gov. For example, HRESIMS has been employed to confirm the molecular formula of various natural products and synthetic intermediates researchgate.netresearchgate.netacs.org. The use of ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is common for such analyses tandfonline.comwarwick.ac.uk.

While soft ionization techniques like ESI primarily yield molecular ions, other ionization methods such as Electron Ionization (EI) or tandem mass spectrometry (MS/MS) induce fragmentation of the molecule. The resulting fragment ions provide characteristic patterns that are indicative of specific substructures and functional groups within the molecule uba.arwarwick.ac.ukspectroscopyonline.com. Analyzing these fragmentation pathways helps to confirm the proposed structure by identifying characteristic losses or rearrangements. For instance, MS/MS data, when combined with NMR, can significantly enhance the confidence in identifying unknown metabolites nih.gov.

Integration of Spectroscopic Data for Definitive Structure Assignment

The most robust structural assignments are achieved through the synergistic integration of data from multiple spectroscopic techniques arkat-usa.organu.edu.aufrontiersin.org. NMR provides detailed information about connectivity and stereochemistry, while MS offers precise mass and elemental composition.

Complementary Information: NMR excels in elucidating the detailed arrangement of atoms and their connectivity, offering direct insights into molecular structure. MS, on the other hand, provides high sensitivity and can determine the molecular weight and elemental formula, which are critical starting points for structure elucidation frontiersin.org.

Confirmation and Validation: High-resolution mass spectrometry data (accurate mass) can be used to propose possible elemental formulas, which are then rigorously tested against the structural information derived from NMR experiments (both 1D and 2D). Fragmentation patterns from MS/MS can further corroborate structural hypotheses by identifying characteristic substructures.

Holistic Approach: A comprehensive structure elucidation strategy involves the simultaneous investigation of analytes using NMR and MS (and often IR spectroscopy). The interpretation of results from these techniques is harmonized to achieve high-level structural confidence and spectral characterization arkat-usa.org. This integrated approach minimizes ambiguity and leads to the definitive assignment of complex molecular structures, as demonstrated in the characterization of Multicaulin analogues and related natural products acs.orgnih.gov.

Compound List

Biosynthesis and Biogenetic Pathways of Multicaulin

General Diterpenoid Biosynthesis Pathways

The biosynthesis of all terpenoids, including diterpenoids, originates from the five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) jmb.or.krmdpi.com. These fundamental building blocks are synthesized through two distinct, yet interconnected, pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway mdpi.comresearchgate.net. While the MVA pathway is predominantly found in the cytoplasm and endoplasmic reticulum, the MEP pathway is localized within the plastids mdpi.commdpi.comnih.gov.

Mevalonate (MVA) Pathway Contributions

The MVA pathway, a well-established route for isoprenoid biosynthesis, begins with acetyl-CoA and proceeds through a series of enzymatic reactions. Key enzymes include acetoacetyl-CoA thiolase (AACT), HMG-CoA synthase (HMGS), and the rate-limiting enzyme HMG-CoA reductase (HMGR), which converts HMG-CoA to mevalonate mdpi.comresearchgate.netnih.gov. Mevalonate is then phosphorylated and decarboxylated to yield IPP. Subsequently, IPP isomerizes to DMAPP. These C5 units are then sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally geranylgeranyl pyrophosphate (GGPP, C20), the direct precursor for diterpenoids jmb.or.krmdpi.comresearchgate.net. The MVA pathway is generally utilized by eukaryotes and archaea nih.gov.

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate pathway, is primarily active in plastids and utilizes pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (G3P) as starting materials mdpi.comresearchgate.netpnas.org. This pathway involves a seven-step enzymatic cascade, beginning with the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (DXS) mdpi.comresearchgate.netpnas.org. DXP is then converted to MEP by DXP reductoisomerase (DXR) mdpi.comresearchgate.net. Through a series of subsequent enzymatic transformations, including those catalyzed by CDP-ME synthase (CMS), CDP-ME kinase (CMK), ME-cPP synthase (MDS), HMBPP synthase (HDS), and HMBPP reductase (HDR), the pathway ultimately produces IPP and DMAPP mdpi.comresearchgate.net. In plants, the MEP pathway is crucial for the biosynthesis of hemiterpenes, monoterpenes, and diterpenes researchgate.netpnas.org. While plants utilize both pathways, the MEP pathway is particularly important for diterpenoid synthesis jmb.or.krresearchgate.netpnas.org.

Proposed Biogenetic Route to Multicaulin Skeleton

This compound belongs to the abietane (B96969) class of diterpenoids, which are characterized by a specific tetracyclic skeleton researchgate.nettubitak.gov.tr. The formation of the diterpenoid skeleton begins with GGPP, the C20 precursor derived from either the MVA or MEP pathway jmb.or.krmdpi.comresearchgate.net. GGPP is then cyclized by diterpene synthases (diTPSs) or diterpene cyclases (DTCs) to form various diterpene skeletons jmb.or.krresearchgate.netresearchgate.net. For abietane diterpenoids like this compound, the initial cyclization typically leads to precursors such as copalyl pyrophosphate (CPP), which then undergoes further cyclization and rearrangement to form the characteristic abietane skeleton jmb.or.krtubitak.gov.tr. This compound, being a norabietane derivative, implies a loss of one carbon atom during its biosynthesis, likely through decarboxylation or other modification steps following the formation of the core abietane structure researchgate.nettubitak.gov.trnih.gov. The presence of an aromatic A ring in this compound suggests aromatization steps occurring after the initial cyclization researchgate.nettubitak.gov.tr.

Enzymatic Transformations and Key Precursor Metabolites

The conversion of GGPP to the this compound skeleton involves a series of enzymatic transformations. Key enzymes in diterpenoid skeleton formation include diterpene synthases (diTPSs) and diterpene cyclases (DTCs) jmb.or.krresearchgate.netresearchgate.net. Following the formation of the basic diterpene skeleton, subsequent modifications are carried out by enzymes such as cytochrome P450 monooxygenases (CYPs), 2-oxoglutarate-dependent dioxygenases (2-ODDs), and various transferases and isomerases jmb.or.krresearchgate.netresearchgate.net. These enzymes introduce hydroxyl groups, methyl groups, and methoxy (B1213986) groups, and facilitate rearrangements and aromatization, ultimately leading to the final structure of this compound. The specific enzymes responsible for the aromatization and the nor-modification (loss of a carbon) in this compound biosynthesis are not yet fully elucidated but are likely to involve oxidative enzymes and decarboxylases.

Genetic and Genomic Insights into Biosynthetic Gene Clusters

Information regarding specific biosynthetic gene clusters (BGCs) responsible for this compound production is not extensively detailed in the provided search results. However, the general principle of BGCs in natural product biosynthesis is well-established nih.govnih.govsecondarymetabolites.orgrsc.orgmdpi.com. These clusters are contiguous regions of DNA that encode all the enzymes required for the synthesis of a particular secondary metabolite. In plants, genes involved in specialized metabolic pathways, including diterpenoid biosynthesis, are often found to be physically linked in such clusters rsc.org. Future research involving genome mining and transcriptomic analysis of Salvia multicaulis could potentially identify the specific genes and BGCs involved in this compound biosynthesis.

Chemical Synthesis and Structural Modifications of Multicaulin

Semi-synthetic Derivatization Strategies

Following the establishment of total synthesis routes, semi-synthetic approaches have been employed to modify Multicaulin and its precursors, aiming to generate analogues with potentially enhanced or altered biological properties.

Semi-synthetic derivatization often involves modifying existing functional groups on the this compound scaffold or its synthetic intermediates. A common modification reported is the O-demethylation of methoxy (B1213986) groups. For instance, compound 10, obtained from the oxidation of dihydrophenanthrene 9, was subjected to O-demethylation using reagents like boron tribromide (BBr₃) to yield compound 11, a this compound analogue acs.orgnih.govresearchgate.nettandfonline.comnih.govnih.gov. This type of functional group modification is crucial for exploring the impact of hydroxyl groups versus methoxy groups on the molecule's activity and properties. Further transformations, such as the oxidation of compound 11 to compound 12 (a miltirone (B191885) analogue), exemplify the derivatization of peripheral functionalities to create related compounds tandfonline.comnih.gov.

Development of Novel Synthetic Methodologies for this compound Scaffolds

A key advancement in the synthetic strategy for this compound and related compounds involves the application of intramolecular Pschorr coupling researchgate.netnih.govnih.gov. This methodology is employed to construct the tricyclic phenanthrene (B1679779) core. Specifically, the synthesis utilizes 4-(3-isopropyl-4-methoxyphenyl)-2-(2-aminophenyl)ethane (13) as a critical precursor. The Pschorr reaction, a well-established method for forming tricyclic arenes from aryldiazonium salts of biaryl compounds, was adapted for this purpose researchgate.netnih.govnih.gov. In this approach, compound 13 undergoes intramolecular Pschorr coupling to yield 2-isopropyl-3-methoxy-9,10-dihydrophenanthrene (9) along with its isomer, 4-isopropyl-3-methoxy-9,10-dihydrophenanthrene (9a) researchgate.netnih.govnih.gov. This crucial cyclization step typically results in compound 9 in approximately 24% yield, with a ratio of 9 to 9a being around 3:1 researchgate.netnih.govnih.gov.

Prior to this, the first total synthesis of this compound (5) and O-demethylthis compound (6) was achieved through an oxidative photochemical reaction of their corresponding stilbene (B7821643) precursors nih.gov. This earlier methodology also contributed to the advancement of synthetic access to these compounds, demonstrating different strategic approaches to constructing the complex molecular architecture.

Comparative Overview of Synthetic Methodologies

The evolution of synthetic strategies for this compound and related scaffolds highlights the continuous effort to improve efficiency and yield. The following table contrasts key aspects of different synthetic approaches that have been employed or are relevant to the development of this compound synthesis.

| Synthetic Approach / Methodology | Key Transformation | Precursor / Starting Material | Primary Product Scaffold | Approximate Yield | Approximate Steps | Notes |

| Pschorr Coupling Route | Intramolecular Pschorr coupling | 4-(3-isopropyl-4-methoxyphenyl)-2-(2-aminophenyl)ethane (13) | 2-isopropyl-3-methoxy-9,10-dihydrophenanthrene (9) | ~24% (for 9:9a mixture) | Crucial cyclization step; overall route to this compound not fully detailed in this context. | This method provides a more direct route to the core tricyclic system compared to older methods. researchgate.netnih.govnih.gov |

| Sengupta et al. (1957) | Multi-step synthesis | Ethyl 2-methoxybenzoate (B1232891) | Phenanthrene derivative 10 | < 1% | 11 steps | Represents an earlier, less efficient synthetic pathway for a related structure. nih.gov |

| Oxidative Photochemical Route | Oxidative photochemical reaction | Corresponding stilbene | This compound (5) & O-demethylthis compound (6) | Not specified | "First total synthesis" | Represents a prior achievement in total synthesis of this compound. nih.gov |

Mentioned Compounds

this compound

O-demethylthis compound

4-(3-isopropyl-4-methoxyphenyl)-2-(2-aminophenyl)ethane (13)

2-isopropyl-3-methoxy-9,10-dihydrophenanthrene (9)

4-isopropyl-3-methoxy-9,10-dihydrophenanthrene (9a)

Phenanthrene derivative 10

Ethyl 2-methoxybenzoate

Biological Activities and Molecular Mechanisms in Vitro and Cellular Contexts

Cellular Bioactivity and Pharmacological Investigations (Non-Clinical Focus)

The investigation into Multicaulin's cellular effects is less extensively documented in the provided literature compared to its antimicrobial properties.

Specific studies detailing the impact of this compound on cellular viability and proliferation in model systems were not found within the reviewed literature. However, the general methodologies for assessing these cellular parameters are well-established, including assays that measure metabolic activity (e.g., MTT, WST-1) or DNA synthesis (e.g., BrdU incorporation) sciencellonline.comnih.govresearchgate.netthermofisher.com. While not directly pertaining to this compound, research on related chemical structures has explored cytotoxicity, with some compounds exhibiting cytotoxic activity against cancer cell lines at specific concentrations najah.edu.

The provided literature does not offer specific findings on how this compound directly modulates intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathways. The MAPK signaling cascades, which include ERK, JNK, and p38 kinase, are fundamental to regulating crucial cellular functions like proliferation, differentiation, and stress responses kegg.jpthermofisher.comwikipedia.orgnih.gov. While one source broadly mentions compounds like this compound in the context of signaling pathways involved in colon cancer (MAPK, SIRT1, NF-κB, PI3K/AKT), it does not detail this compound's specific role or mechanism of action within these pathways researchgate.net.

List of Compounds Mentioned:

this compound (1)

12-demethylmulticauline (2)

Multiorthoquinone (3)

12-demethylmultiorthoquinone (B1210493) (4)

12-methyl-5-dethydrohorminone (5)

12-methyl-5-dehydroacetylhorminone (B1199578) (6)

Salvipimarone (7)

2-isopropylphenanthrene-3-ol (Compound 11)

Escherichia coli

Proteus mirabilis

Enterococcus faecalis

Pseudomonas aeruginosa

Mycobacterium tuberculosis H37Rv

Mycobacterium tuberculosis H37Ra

Staphylococcus aureus

Klebsiella pneumonia

Bacillus subtilis

Candida albicans

Candida krusei

HeLa Cervical cancer cell line

Interaction with Specific Protein Targets (e.g., Cathepsin B inhibition)

Information regarding the specific protein targets of this compound, such as its interaction with Cathepsin B (CTSB) or other enzymes, is not detailed within the provided literature. While Cathepsin B is a known cysteine protease implicated in various cellular processes, including neurite outgrowth and implicated in cancer progression, and various inhibitors have been developed for it, nih.govplos.orgnih.gov direct studies linking this compound to CTSB inhibition or other specific protein targets were not found in the reviewed sources. The broader class of diterpenoids from Salvia species are known to exhibit diverse bioactivities, suggesting potential interactions with various biological targets, but specific data for this compound is lacking.

Effects on Drug Resistance Mechanisms (e.g., P-glycoprotein inhibition, collateral sensitivity)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of cells. mdpi.comnih.govfrontiersin.orgpensoft.net While extensive research exists on natural products and their potential to modulate MDR and exhibit collateral sensitivity (where resistance to one drug confers sensitivity to another), specific studies detailing this compound's role in these mechanisms were not identified in the provided search results.

However, related diterpenoids and other phytochemicals from Salvia species have shown promise. For instance, compounds like bidwillon A and miltirone (B191885) have demonstrated the ability to inhibit P-gp and increase intracellular drug accumulation in multidrug-resistant cells. mdpi.comresearchgate.net Furthermore, collateral sensitivity has been observed with other natural compounds, suggesting a potential avenue for therapeutic intervention. mdpi.comresearchgate.netnih.govfrontiersin.org The mechanisms by which compounds can affect MDR include direct inhibition of efflux pumps, modulation of gene expression, or interference with ATP hydrolysis. mdpi.comnih.govpensoft.net Despite the general interest in diterpenoids for MDR reversal, explicit data for this compound's involvement in P-gp inhibition or collateral sensitivity is not present in the reviewed literature.

Cellular Transport and Uptake Studies (Non-Clinical)

Studies on cellular transport and uptake are crucial for understanding how compounds enter cells and exert their effects. These assays typically examine a compound's ability to cross cell membranes, interact with transporters, or be internalized via endocytosis. giffordbioscience.comcsic.esnih.gov Factors such as a compound's physicochemical properties, including size, shape, and surface charge, significantly influence its cellular uptake. csic.esnih.gov

The provided search results discuss general methodologies for cellular uptake and transport studies, including the use of fluorescent labeling, flow cytometry, and confocal microscopy. giffordbioscience.comcsic.es They also highlight how nanoparticles' properties affect their cellular internalization. nih.govnih.gov However, no specific non-clinical studies detailing the cellular transport or uptake mechanisms of this compound itself were found in the reviewed literature.

Antioxidant Properties and Radical Scavenging Capacity (In Vitro)

Antioxidants play a vital role in neutralizing reactive oxygen species (ROS), which are implicated in aging and various diseases. bmglabtech.comnih.govmedwinpublishers.com In vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay are commonly used to evaluate antioxidant potential. researchgate.netresearchgate.netbmglabtech.commedwinpublishers.comnih.gov

Salvia multicaulis extracts and essential oils have demonstrated antioxidant activity. For instance, the essential oil of Salvia multicaulis var. simplicifolia exhibited a notable antioxidant potential with an IC₅₀ value of 49.2 μg/mL in the DPPH assay. researchgate.net Other studies on Salvia species indicate that diterpenoids, including abietane (B96969) types, possess antioxidant properties. sci-hub.se The DPPH assay measures the ability of a compound to scavenge the stable DPPH radical, while the ORAC assay quantifies the capacity to inhibit peroxyl radical-induced oxidation. bmglabtech.commedwinpublishers.comnih.gov While these studies highlight the antioxidant capacity of the Salvia multicaulis plant and related compounds, specific in vitro data for this compound's antioxidant properties, such as its IC₅₀ or ORAC values, were not directly reported in the provided sources.

Structure Activity Relationship Sar Investigations of Multicaulin Derivatives

Systematic Evaluation of Structural Modifications on Biological Potency

Systematic evaluation of structural modifications is fundamental to SAR studies, aiming to correlate specific chemical changes with alterations in biological potency. Research on Multicaulin and its related diterpenoid analogues has explored various structural modifications to understand their impact on biological activity, particularly in the context of antitubercular effects.

Studies involving the synthesis of this compound and miltirone-like phenanthrene (B1679779) derivatives have highlighted the importance of the core phenanthrene structure and specific functional group placements for antitubercular activity science.govnih.gov. For instance, the synthesis and evaluation of these compounds revealed that compound 11, identified as 2-isopropylphenanthrene-3-ol, exhibited the most potent antituberculosis activity among the tested analogues science.govnih.gov. This suggests that the presence of a hydroxyl group at the 3-position and an isopropyl group at the 2-position of the phenanthrene skeleton are favorable for antitubercular efficacy.

Computational and Theoretical Studies on Multicaulin

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a widely utilized computational technique to predict the preferred orientation of one molecule (ligand) to a second molecule (protein) when bound to each other. This method is crucial for identifying potential binding sites and estimating the binding affinity between Multicaulin and its target proteins. Studies involving this compound and its analogs have employed molecular docking to evaluate their potential as therapeutic agents, such as antitubercular compounds researchgate.netatauni.edu.trtandfonline.comacs.org. For instance, research has explored the anticholinesterase and antioxidant activities of related diterpenoids using molecular docking acs.org. Furthermore, tools like the Protein-Ligand Interaction Profiler (PLIP) are used to characterize the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between a ligand and its protein target, providing detailed insights into the binding mode nih.govrsc.org. Network pharmacology approaches also frequently integrate molecular docking to predict the binding capacity of compounds to identified target proteins nih.govfrontiersin.orgfrontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of a compound and its biological activity wikipedia.orgnih.govmdpi.com. This predictive approach uses molecular descriptors (physicochemical properties or structural features) to build mathematical models that can predict the activity of new, untested compounds. While direct QSAR studies specifically focused on this compound are not extensively detailed in the provided snippets, QSAR methodologies have been applied to related compounds, including those synthesized as antitubercular agents, with this compound being listed in the context of such research researchgate.net. QSAR models are instrumental in guiding the design of novel analogs with enhanced potency and specificity by identifying key structural features responsible for biological activity nih.govamazon.com.

In Silico Screening and Virtual Compound Library Design

In silico screening and virtual compound library design are essential components of modern drug discovery, enabling the rapid identification of potential lead compounds from vast chemical databases nih.govsygnaturediscovery.comnih.govmdpi.complos.org. These methods involve computationally filtering large libraries of molecules based on predicted binding affinity, structural similarity, or pharmacophore matching to identify candidates with a high likelihood of biological activity. While specific virtual screening campaigns featuring this compound are not explicitly detailed, the general application of these techniques in identifying compounds with antitubercular activity and other therapeutic potentials highlights their relevance researchgate.netnih.gov. The design of virtual libraries often leverages QSAR models and molecular docking to optimize the selection of compounds for experimental testing, thereby accelerating the discovery process.

Compound List:

this compound

12-demethylmulticauline

Multiorthoquinone

12-demethylmultiorthoquinone (B1210493)

Abietane (B96969) diterpenoids

Pimarane diterpenoid

Afzelin

Apigenin

Kaempferol

Quercetin

Future Research Directions and Translational Perspectives in Chemical Biology

Elucidation of Unexplored Molecular Targets and Pathways

While Multicaulin has shown significant antituberculous activity, the precise molecular targets and biological pathways through which it exerts its effects remain largely uncharacterized. acs.orgnih.gov A primary future objective is to move beyond phenotypic screening and identify the specific cellular components it interacts with.

Future research should focus on:

Target Identification: Employing methods such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking studies to identify the direct binding partners of this compound within Mycobacterium tuberculosis and other relevant biological systems.

Pathway Analysis: Once potential targets are identified, further studies will be needed to understand how this compound modulates the associated signaling or metabolic pathways. nih.gov Techniques like reporter gene assays and phosphoproteomics can reveal the downstream consequences of target engagement.

Mechanism of Action: A comprehensive understanding of its molecular interactions is crucial to explain its bioactivity and to guide the rational design of more potent and selective derivatives. The identification of a novel target or pathway could open new avenues for therapeutic intervention. nih.gov

Development of Advanced Analytical and Preparative Methodologies

The initial isolation of this compound relied on traditional chromatographic techniques. acs.org For the compound to be studied extensively and potentially developed further, more advanced and scalable methods for its analysis and purification are required.

Key areas for development include:

High-Throughput Analysis: Developing rapid and sensitive analytical methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), for the quantification of this compound in complex mixtures and biological matrices.

Scalable Purification: Transitioning from bench-scale isolation to robust preparative HPLC methods to obtain gram-scale quantities of high-purity this compound. lcms.cz This is a prerequisite for in-depth preclinical evaluation. Computer-assisted modeling can be employed to optimize separation conditions, increasing yield and reducing solvent consumption. researchgate.net

Synthesis and Derivatization: While total synthesis of this compound has been achieved, optimizing these synthetic routes for efficiency and scale is essential. nih.govresearchgate.net Furthermore, the development of modular synthetic strategies will facilitate the creation of a library of this compound analogs for structure-activity relationship (SAR) studies.

Application of Synthetic Biology for Sustainable Production

Relying on extraction from its natural plant source is often not sustainable or economically viable for large-scale production of a natural product. Synthetic biology offers a promising alternative for the renewable production of complex molecules like this compound. lbl.govnih.gov

Future efforts in this area should involve:

Biosynthetic Pathway Elucidation: Identifying the specific genes and enzymes in Salvia multicaulis responsible for the biosynthesis of the this compound scaffold. This involves a combination of genomics, transcriptomics, and biochemical assays.

Metabolic Engineering: Transferring the identified biosynthetic genes into a microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). youtube.com This involves designing and constructing artificial biological systems to recreate the metabolic pathway in a controlled fermentation environment. nih.gov

Process Optimization: Optimizing fermentation conditions and host strain metabolism to maximize the yield and purity of the produced this compound, creating a sustainable and scalable production platform. technologynetworks.com

This compound as a Probe for Fundamental Biological Processes

Beyond its therapeutic potential, this compound can be developed into a valuable tool for basic research. As a small molecule with defined biological activity, it can be used as a chemical probe to investigate fundamental cellular processes.

Translational perspectives include:

Development of Chemical Probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups.

Target Validation and Imaging: Using these tagged probes in cellular imaging studies to visualize the subcellular localization of its targets in real-time. Affinity-tagged probes can be used to pull down and confirm target proteins from cell lysates.

Functional Interrogation: By understanding which specific protein or pathway this compound interacts with, it can be used to selectively inhibit or modulate that component, helping to elucidate its role in broader biological networks.

Integration of Omics Technologies in this compound Research

To gain a holistic understanding of this compound's biological effects, a systems-level approach is necessary. The integration of various "omics" technologies can provide a comprehensive map of the cellular response to the compound. mdpi.commdpi.com

A multi-omics strategy would involve:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells (e.g., M. tuberculosis) upon treatment with this compound to identify upregulated or downregulated genes and pathways.

Proteomics: Using mass spectrometry-based techniques to quantify changes in the entire proteome of the cell, revealing alterations in protein abundance and post-translational modifications.

Metabolomics: Studying the global changes in metabolite profiles to understand how this compound affects the cell's metabolic state.

Data Integration: Employing bioinformatics tools to integrate these large datasets, which can reveal novel connections between genes, proteins, and metabolites, providing unprecedented insight into the compound's mechanism of action and potential off-target effects. nih.govtechnologynetworks.com

Potential as a Lead Compound for Preclinical Research in Neglected Diseases

Neglected tropical diseases (NTDs) suffer from a chronic lack of effective and affordable medicines, creating an urgent need for new drug discovery and development. nih.govmsf.org The most significant finding to date for this compound is its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, a major global health threat. acs.org

Key findings and future directions:

Antitubercular Activity: this compound and its related natural products, isolated from Salvia multicaulis, have demonstrated strong antituberculous activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov

Lead Compound Optimization: This initial activity makes this compound a valuable lead compound. Future preclinical research, outside of human trials, should focus on synthesizing and evaluating analogs to improve potency and drug-like properties.

Spectrum of Activity: Investigating the activity of this compound against other neglected pathogens, such as those responsible for leishmaniasis, Chagas disease, or malaria, could broaden its therapeutic potential. The development of novel therapeutics for NTDs is a global priority, and natural products like this compound represent a promising starting point for these efforts. nih.govdndi.org

Data on Compounds Isolated from Salvia multicaulis

The following table summarizes the antituberculous activity of this compound and related compounds originally isolated from Salvia multicaulis.

| Compound Name | Chemical Class | Reported Antituberculous Activity (MIC, µg/mL) | Reference |

| This compound | Aromatic Norditerpenoid | 0.46 - 7.3 | nih.gov, researchgate.net |

| 12-demethylmulticauline | Aromatic Norditerpenoid | Significantly Active | acs.org |

| Multiorthoquinone | Aromatic Norditerpenoid | Significantly Active | acs.org |

| 12-demethylmultiorthoquinone (B1210493) | Aromatic Norditerpenoid | Potent Activity | acs.org |

Q & A

Q. How should researchers design experiments to characterize Multicaulin's physicochemical properties?

Answer:

- Core Techniques : Use spectroscopic methods (NMR, IR, UV-Vis) and chromatographic analysis (HPLC, LC-MS) for structural elucidation and purity assessment. Include elemental analysis for empirical formula validation.

- Protocol Standardization : Follow guidelines for reporting experimental conditions (e.g., solvent purity, reaction temperatures) to ensure reproducibility .

- Data Presentation : Tabulate spectral data (e.g., δ values in NMR, retention times in HPLC) alongside reference standards. Avoid redundant descriptions; instead, highlight deviations from expected results .

Q. What methodologies ensure reproducibility in this compound synthesis?

Answer:

- Detailed Synthesis Protocols : Document step-by-step procedures, including catalyst amounts, reaction times, and purification methods. For novel compounds, provide full characterization (e.g., melting points, optical rotation) .

- Supplementary Materials : Deposit extensive datasets (e.g., crystallography files, raw spectral data) in repositories, citing them in the main text with hyperlinks .

- Validation : Cross-check results using independent techniques (e.g., comparing NMR data with computational simulations) .

How to formulate a focused research question for studying this compound's biological activity?

Answer:

- FINER Criteria : Ensure questions are Feasible (e.g., accessible cell lines), Interesting (address knowledge gaps), Novel (e.g., unexplored mechanisms), Ethical, and Relevant (e.g., therapeutic potential) .

- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (control compounds), and Outcome (e.g., apoptosis rate) .

Advanced Research Questions

Q. How to resolve contradictions in this compound's dose-response data across studies?

Answer:

- Source Analysis : Audit experimental variables (e.g., cell culture conditions, assay sensitivity) that may skew results. Replicate studies using harmonized protocols .

- Statistical Re-evaluation : Apply non-parametric tests (e.g., Mann-Whitney U) if data normality assumptions are violated. Report effect sizes alongside p-values to contextualize significance .

- Meta-Analysis : Aggregate datasets from multiple studies to identify trends obscured in individual experiments .

Q. What strategies optimize this compound's selectivity in target-binding assays?

Answer:

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and off-target interactions. Validate with mutagenesis studies .

- Competitive Assays : Co-administer this compound with known inhibitors to assess specificity. Quantify results using dose-inhibition curves and IC50 values .

- High-Throughput Screening : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for kinetic profiling .

Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?

Answer:

- Data Triangulation : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) to identify pathways modulated by this compound .

- Bioinformatics Tools : Use KEGG or STRING for pathway enrichment analysis. Highlight nodes with significant fold changes in network diagrams .

- Machine Learning : Train models on omics datasets to predict novel targets or resistance mechanisms .

Data Management and Reporting

Q. How to handle discrepancies between in vitro and in vivo efficacy of this compound?

Answer:

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models. Compare with in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions .

- Contextual Factors : Adjust for interspecies metabolic differences (e.g., cytochrome P450 activity) and microenvironmental influences (e.g., tumor stroma interactions) .

Q. What ethical and transparency standards apply to this compound research?

Answer:

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo for raw data deposition .

- Conflict Disclosure : Declare funding sources and potential biases (e.g., patent applications) in the manuscript’s acknowledgments section .

Tables for Methodological Reference

Q. Table 1. Key Characterization Techniques for this compound

| Technique | Application | Critical Parameters |

|---|---|---|

| NMR | Structural confirmation | δ values, coupling constants, purity >95% |

| HPLC | Purity assessment | Retention time, peak symmetry, LOD/LOQ |

| LC-MS | Molecular weight verification | m/z ratio, ionization mode (ESI/APCI) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.